molecular formula C19H24ClNO3 B15142265 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride)

1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride)

Cat. No.: B15142265
M. Wt: 355.9 g/mol
InChI Key: OQQCMYFTKBSAFD-TXHXQZCNSA-N
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Description

1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) is a deuterated form of 1,3,4,11b-Detetrahydrotetrabenazine chloride. This compound is often used as a reference standard in various scientific research applications due to its high purity and stability . The deuterium labeling (d6) enhances its utility in mass spectrometry and other analytical techniques.

Preparation Methods

The synthesis of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) involves the photolytic degradation of Tetrabenazine, a well-known vesicular monoamine transporter (VMAT) inhibitor used in the treatment of hyperkinetic movement disorders. The reaction conditions typically include exposure to light and the presence of deuterated solvents to ensure the incorporation of deuterium atoms. Industrial production methods focus on maintaining high purity and yield through controlled reaction environments and purification processes.

Chemical Reactions Analysis

1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups.

Scientific Research Applications

1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) involves its interaction with VMAT, inhibiting the transport of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This inhibition leads to a decrease in the release of these neurotransmitters, thereby modulating neuronal activity and reducing hyperkinetic movements. The deuterium labeling does not significantly alter the compound’s mechanism but enhances its analytical detectability.

Comparison with Similar Compounds

1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) can be compared with other similar compounds such as:

    Tetrabenazine: The parent compound, used clinically for hyperkinetic movement disorders.

    1,3,4,11b-Detetrahydrotetrabenazine chloride: The non-deuterated form, which lacks the enhanced analytical properties of the deuterated version.

    Deutetrabenazine: Another deuterated VMAT inhibitor with similar applications but different pharmacokinetic properties.

The uniqueness of 1,3,4,11b-Detetrahydrotetrabenazine-d6 (chloride) lies in its deuterium labeling, which provides advantages in analytical precision and stability .

Properties

Molecular Formula

C19H24ClNO3

Molecular Weight

355.9 g/mol

IUPAC Name

9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-6,7-dihydrobenzo[a]quinolizin-5-ium-2-ol;chloride

InChI

InChI=1S/C19H23NO3.ClH/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;/h8-12H,5-7H2,1-4H3;1H/i1D3,2D3;

InChI Key

OQQCMYFTKBSAFD-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC1=C[N+]2=C(C=C1O)C3=CC(=C(C=C3CC2)OC)OC)C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CC(C)CC1=C[N+]2=C(C=C1O)C3=CC(=C(C=C3CC2)OC)OC.[Cl-]

Origin of Product

United States

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